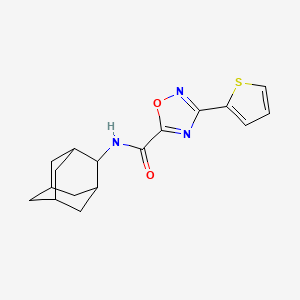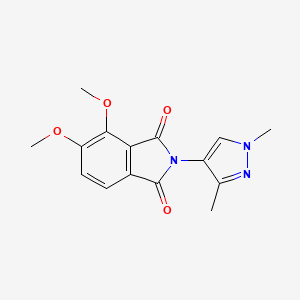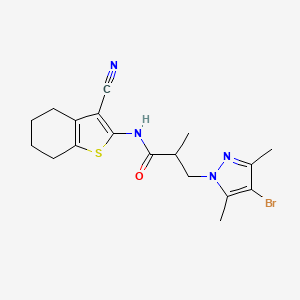![molecular formula C11H12F3N5O B10956332 1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10956332.png)
1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound characterized by its unique pyrazole structure. This compound is notable for its trifluoromethyl group, which imparts significant chemical stability and lipophilicity, making it a valuable molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrazole Core: The initial step involves the formation of the pyrazole core through the cyclization of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Amidation: The final step involves the amidation of the pyrazole derivative with suitable amines under dehydrating conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, typically targeting the carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the pyrazole ring, using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Organolithium reagents in anhydrous conditions.
Major Products
Scientific Research Applications
1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its stability and reactivity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. Detailed studies often reveal its role in inhibiting or activating particular enzymes, leading to desired biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H-pyrazole-5-carboxamide
- 3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
- N-methyl-1H-pyrazole-5-carboxamide
Uniqueness
Compared to similar compounds, 1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide stands out due to its unique combination of a trifluoromethyl group and a pyrazole ring, which imparts enhanced chemical stability, lipophilicity, and biological activity. This makes it a versatile compound with broad applications in various fields.
Properties
Molecular Formula |
C11H12F3N5O |
|---|---|
Molecular Weight |
287.24 g/mol |
IUPAC Name |
2-methyl-N-[(2-methylpyrazol-3-yl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C11H12F3N5O/c1-18-7(3-4-16-18)6-15-10(20)8-5-9(11(12,13)14)17-19(8)2/h3-5H,6H2,1-2H3,(H,15,20) |
InChI Key |
IBVRNKPEBOVUDW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CNC(=O)C2=CC(=NN2C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-4-methylphenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10956251.png)
![4-[[4-chloro-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]methyl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10956260.png)

![4-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10956268.png)
![2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[1-(4-methylpiperidin-1-yl)propan-2-yl]acetamide](/img/structure/B10956270.png)
![4-({(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}amino)-1-methyl-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B10956271.png)
![N'-[(3E)-5-bromo-1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-iodobenzohydrazide](/img/structure/B10956283.png)
![Ethyl 4-[(pyridin-3-ylcarbamoyl)amino]benzoate](/img/structure/B10956291.png)
![4-chloro-N-[2-(2-hydroxynaphthalen-1-yl)-6-iodo-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B10956305.png)

![4-[[3-(difluoromethyl)-5-methylpyrazol-1-yl]methyl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10956316.png)


![ethyl (2Z)-5-(4-fluorophenyl)-2-{3-[(4-iodophenoxy)methyl]-4-methoxybenzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10956335.png)
